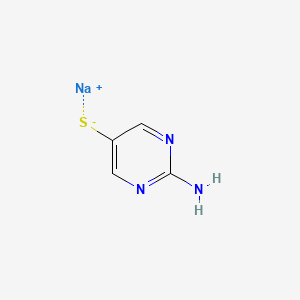
Sodium 2-aminopyrimidine-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-aminopyrimidine-5-thiolate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the second position and a thiolate group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-thiolate typically involves the reaction of 2-aminopyrimidine with sodium thiolate. The process can be summarized as follows:
Starting Materials: 2-aminopyrimidine and sodium thiolate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The 2-aminopyrimidine is dissolved in the chosen solvent, followed by the addition of sodium thiolate. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminopyrimidine-5-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Sodium 2-aminopyrimidine-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential therapeutic properties, including antitrypanosomal activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of sodium 2-aminopyrimidine-5-thiolate involves its interaction with specific molecular targets and pathways. The compound’s thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction is crucial for its antimicrobial and antiplasmodial activities .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the thiolate group, resulting in different reactivity and applications.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a thiolate group, leading to distinct chemical properties and biological activities.
Uniqueness: Sodium 2-aminopyrimidine-5-thiolate is unique due to the presence of both amino and thiolate groups, which confer specific reactivity and biological activities not observed in similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C4H4N3NaS |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
sodium;2-aminopyrimidine-5-thiolate |
InChI |
InChI=1S/C4H5N3S.Na/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);/q;+1/p-1 |
InChI Key |
XUGWBUPNWMEMMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)N)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


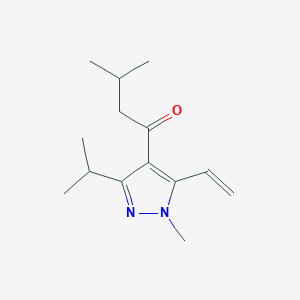


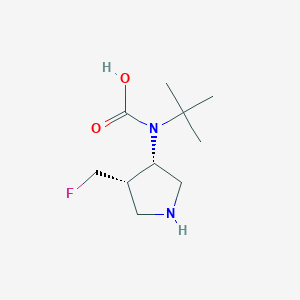

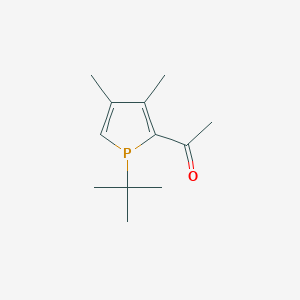
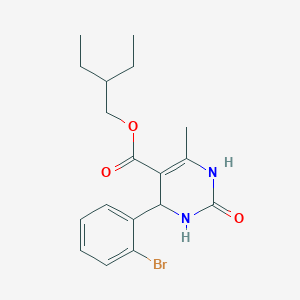

![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)
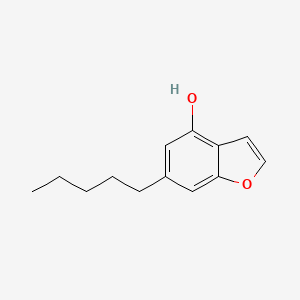
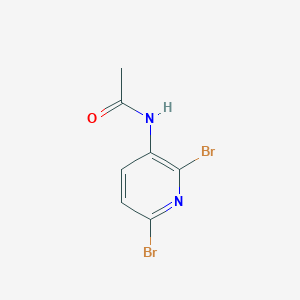
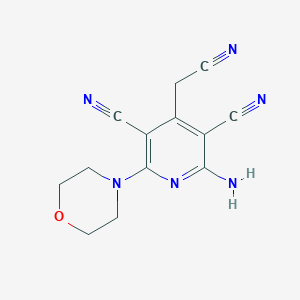
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

